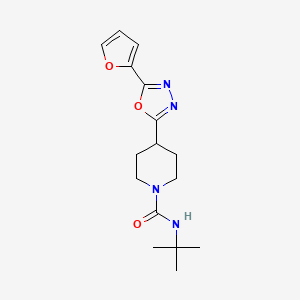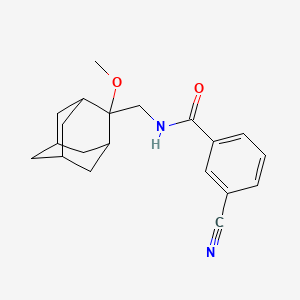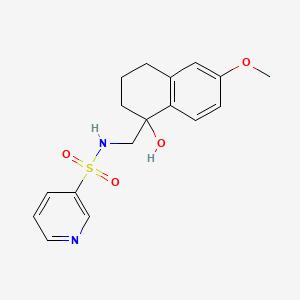![molecular formula C22H28N2O4S B2530689 N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide CAS No. 690245-72-8](/img/structure/B2530689.png)
N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide" is a chemically synthesized molecule that may have potential biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activity of related benzenesulfonamide derivatives. These papers can help us infer the possible characteristics and applications of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves the reaction of an appropriate amine with a sulfonyl chloride in the presence of a base, as seen in the synthesis of N-(4-methoxyphenethyl)-4-methylbenzensulfonamide . Similarly, the compound of interest could be synthesized by reacting a morpholine-containing amine with a dimethylbenzenesulfonyl chloride. The synthesis process is often followed by various nucleophilic substitutions or condensations to introduce additional functional groups, as demonstrated in the synthesis of ureido benzenesulfonamides incorporating triazine moieties .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is characterized by the presence of a sulfonyl group attached to an aromatic ring, which is further substituted with various functional groups that can influence the molecule's binding affinity and selectivity towards biological targets. For instance, the introduction of a morpholine group, as in the compound of interest, could potentially enhance solubility and bioavailability .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions, including nucleophilic substitutions, as seen in the synthesis of ureido benzenesulfonamides , and intramolecular arylation, as demonstrated in the synthesis of benzhydrylamines . These reactions are crucial for modifying the chemical structure to achieve desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, can be influenced by the substituents on the aromatic ring. For example, the introduction of a morpholine group could improve the solubility of the compound . Additionally, the presence of electron-withdrawing or electron-donating groups can affect the acidity of the sulfonamide hydrogen, which in turn can influence the binding interactions with biological targets .
Relevant Case Studies
Several of the papers discuss the biological activities of benzenesulfonamide derivatives, such as their role as inhibitors of enzymes like carbonic anhydrases and acetylcholinesterase , which are relevant to conditions like cancer and Alzheimer's disease. These studies provide a foundation for understanding how the compound of interest might interact with biological systems and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Synthetic Methodologies and Applications
Research has demonstrated the utility of related sulfonamides in synthetic chemistry, particularly in carbonylation reactions and the synthesis of diverse organic compounds. For instance, Dimethylformamide has been highlighted as an efficient source of carbon monoxide in palladium-catalyzed aminocarbonylations of aryl bromides, a process that could be relevant to the synthesis of compounds including sulfonamides like the one (Wan et al., 2002). This method offers an alternative to traditional carbonylation techniques, potentially applicable to the synthesis of complex sulfonamides.
Biological Evaluation and Therapeutic Potential
Several studies have explored the biological activities of sulfonamides, indicating their potential in medicinal chemistry. For example, novel thiourea derivatives bearing benzenesulfonamide moieties have shown significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting high antimycobacterial activity. This highlights the potential of sulfonamide compounds in developing new antituberculosis drugs (Ghorab et al., 2017).
Another study on sulfonamides incorporating 1,3,5-triazine moieties revealed their antioxidant properties and inhibitory activities against enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of neurodegenerative diseases like Alzheimer's and Parkinson's (Lolak et al., 2020). These findings underscore the therapeutic relevance of sulfonamide derivatives in addressing oxidative stress and enzyme inhibition.
Propiedades
IUPAC Name |
N-[[4-(2,6-dimethylmorpholine-4-carbonyl)phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-15-5-6-16(2)21(11-15)29(26,27)23-12-19-7-9-20(10-8-19)22(25)24-13-17(3)28-18(4)14-24/h5-11,17-18,23H,12-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQFKLOTXJPZDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC=C(C=C2)CNS(=O)(=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2530607.png)


![[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-pyridin-3-ylmethanone](/img/structure/B2530610.png)


![(2Z)-2-[(2-methoxyphenyl)methylidene]-3-phenyl-2,3-dihydro-1H-inden-1-one](/img/structure/B2530618.png)

![N-(3-chlorophenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2530621.png)




![7-(4-fluorophenyl)-1-methyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530629.png)